molecular formula C17H18N4O3S2 B2635425 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide CAS No. 1351607-29-8

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B2635425
CAS No.: 1351607-29-8
M. Wt: 390.48
InChI Key: JMNYLIAJNRAOBG-UHFFFAOYSA-N
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Description

Benzothiazole Core

The benzo[d]thiazole moiety contributes to:

  • Aromatic π-stacking : Enhances binding to biological targets via hydrophobic interactions.
  • Electron-deficient heterocycle : Participates in charge-transfer interactions, as observed in antitumor agents.

Sulfonamide Group

The 4-sulfamoylbenzyl group provides:

  • Acidic N–H proton : pK$$_a$$ ~10–11, enabling deprotonation under physiological conditions.
  • Hydrogen-bonding capacity : Stabilizes protein-ligand interactions, critical in enzyme inhibition.

Acetamide Linker

The –N(CH$$_3$$)–CO–NH– spacer:

  • Conformational flexibility : Balances rigidity and mobility for optimal target engagement.
  • Hydrophilicity : Enhances solubility relative to purely aromatic systems.

Table 3: Functional Group Contributions to Reactivity

Group Key Properties Biological Relevance
Benzothiazole π-Stacking, electron deficiency Anticancer, antimicrobial activity
Sulfonamide Hydrogen bonding, acidity Enzyme inhibition, diuretic effects
Acetamide Flexibility, moderate hydrophilicity Pharmacokinetic optimization

Comparative Structural Analogues in Sulfonamide-Benzothiazole Hybrid Compounds

Structural analogues highlight the pharmacophoric importance of benzothiazole-sulfonamide hybridization:

  • Benzo[d]thiazole-2-sulfonamide (CAS 433-17-0)

    • Simpler structure lacking the acetamide linker.
    • Molecular formula C$${7}$$H$${6}$$N$${2}$$O$${2}$$S$$_{2}$$ (MW 214.27 g/mol).
    • Demonstrates antimicrobial activity but limited solubility.
  • Benzothiazole-Urea Hybrids

    • Replace acetamide with urea (–NH–CO–NH–).
    • Exhibit potent integrin α$$4$$β$$1$$ antagonism (IC$$_{50}$$ = 53 pM).
    • Reduced solubility compared to acetamide derivatives.

Table 4: Structural and Pharmacological Comparison of Analogues

Compound Linker Molecular Weight Key Activity
Target Compound Acetamide 489.6 g/mol Under investigation
Benzo[d]thiazole-2-sulfonamide None 214.27 g/mol Antimicrobial
Benzothiazole-Urea Hybrid Urea ~600 g/mol Integrin antagonism

The acetamide linker in the target compound optimizes solubility and conformational flexibility compared to ureas, while retaining hydrogen-bonding capacity.

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-21(17-20-14-4-2-3-5-15(14)25-17)11-16(22)19-10-12-6-8-13(9-7-12)26(18,23)24/h2-9H,10-11H2,1H3,(H,19,22)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNYLIAJNRAOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the methylamino group and the acetamide moiety. The final step involves the sulfonation of the benzyl group to introduce the sulfamoyl functionality.

    Preparation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclocondensation of 2-aminobenzenethiol with a suitable aldehyde or ketone.

    Introduction of Methylamino Group: The methylamino group can be introduced through a nucleophilic substitution reaction using methylamine.

    Formation of Acetamide Moiety: The acetamide moiety is typically formed by reacting the intermediate with acetic anhydride or acetyl chloride.

    Sulfonation: The final step involves the sulfonation of the benzyl group using chlorosulfonic acid or sulfur trioxide to introduce the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agrochemicals: It is explored for its pesticidal properties, particularly against various insect pests.

    Material Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis.

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s uniqueness lies in its methylamino linker between the benzothiazole and acetamide groups, combined with the 4-sulfamoylbenzyl substituent. Below is a comparative analysis with key analogs:

Compound Key Substituents Biological Activity Reference
2-(Benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide Benzo[d]thiazole, methylamino linker, 4-sulfamoylbenzyl Antitumor (MGI%: 1% in P388 murine leukemia model)
N-(4-Methoxyphenyl)-2-[(3-(3,4,5-TMB)-quinazolinon-2-yl)thio]acetamide (9) Methoxyphenyl, thio-linked quinazolinone Antitumor (MGI%: 10%)
2-(4-(Benzo[d]thiazol-2-yl)phenoxy)-N-(3-aminopropyl)acetamide (14-19) Benzothiazole-phenoxy linker, tacrine-alkylamine Multitarget inhibition (MAO-B, AChE, BChE)
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a) Benzothiazole-thio linker, indolinone hydrazide Anti-inflammatory (IC₅₀: 12 μM), Analgesic (ED₅₀: 8 mg/kg)
N-(Benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)acetamide Piperidine linker Cholinesterase inhibition (AChE IC₅₀: 0.85 μM)

Key Observations

Antitumor Activity : The target compound exhibits lower activity (MGI%: 1%) compared to its methoxyphenyl analog (MGI%: 10%) in murine leukemia models, likely due to steric hindrance from the bulky sulfamoyl group .

Enzyme Inhibition: Unlike tacrine-benzothiazole hybrids (e.g., compound 14-19), the target compound lacks a phenoxy linker and tertiary amines, which are critical for MAO-B and cholinesterase inhibition . However, its sulfamoyl group may enhance water solubility, a limitation in many lipophilic benzothiazole derivatives .

Anti-inflammatory Activity: Thio-linked analogs (e.g., compound 3a) outperform the target compound in inflammation models, suggesting the methylamino linker reduces affinity for cyclooxygenase (COX) targets .

Biological Activity

The compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide is a benzothiazole derivative that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of Benzothiazole Core : Synthesized through cyclocondensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone.
  • Introduction of Methylamino Group : Achieved via nucleophilic substitution using methylamine.
  • Formation of Acetamide Moiety : Conducted by reacting the intermediate with acetic anhydride or acetyl chloride.
  • Sulfonation : The final step introduces the sulfamoyl functionality onto the benzyl group.

Antimicrobial Activity

Research indicates that compounds with a benzothiazole core exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against various bacterial strains. The presence of the sulfamoyl group enhances this activity, potentially through interaction with bacterial enzymes.

Anticancer Activity

Studies have demonstrated that this compound can inhibit cancer cell proliferation. For example, in vitro studies revealed that related compounds exhibited IC50 values in the low micromolar range against multiple cancer cell lines, including MCF-7 and PC3 cells .

CompoundCell LineIC50 (μM)
This compoundMCF-710.34
This compoundPC312.14

The mechanism of action involves the inhibition of specific kinases involved in cancer progression and inflammation. For example, related compounds have shown to inhibit CSF1R kinase with an IC50 value as low as 5.5 nM, indicating potential for targeted cancer therapy .

Case Studies

  • Anticancer Efficacy : A study on a related benzothiazole compound demonstrated a reduction in tumor growth by 62% in an MC38 xenograft model when administered at a dose of 200 mg/kg .
  • Neurotoxicity Assessment : Another study evaluated the neurotoxic effects using the maximal electroshock seizure test, showing that certain derivatives had protective indices significantly higher than standard anticonvulsants like phenytoin and carbamazepine .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via N-acylation of 2-aminobenzothiazole derivatives. For example, acetic acid has been used as an acylating agent under reflux conditions to form acetamide linkages (e.g., similar to the synthesis of N-(benzo[d]thiazol-2-yl)acetamide derivatives) . Alternatively, coupling reactions with arylpiperazines or sulfonamide-containing intermediates in polar solvents (e.g., acetonitrile/DMF mixtures) at elevated temperatures (reflux for 8–12 hours) yield derivatives with high purity (>85%) after recrystallization .
  • Key Variables : Solvent choice (polar aprotic solvents enhance nucleophilicity), stoichiometry of reagents (excess acylating agents improve conversion), and reaction time (prolonged heating minimizes side products).

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Techniques :

  • IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1680–1700 cm⁻¹) and sulfonamide (S=O) peaks (~1150–1350 cm⁻¹) .
  • NMR : 1H^1H-NMR reveals methylamino protons (δ ~2.75–3.50 ppm), aromatic protons from benzothiazole (δ ~7.00–8.50 ppm), and sulfamoylbenzyl protons (δ ~4.20–4.50 ppm). 13C^{13}C-NMR confirms acetamide carbonyl carbons (δ ~165–170 ppm) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peaks matching theoretical masses) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against targets like COX-2 or antimicrobial enzymes?

  • Methodology :

Protein Preparation : Retrieve 3D structures of target proteins (e.g., COX-2 from PDB: 5KIR) and optimize via energy minimization.

Ligand Preparation : Generate the compound’s 3D conformation using tools like Open Babel and assign partial charges.

Docking Software : Use AutoDock Vina or Schrödinger Glide to simulate binding. Key interactions (hydrogen bonds with catalytic residues, hydrophobic contacts with aryl pockets) correlate with inhibitory activity .

Validation : Compare docking scores with known inhibitors (e.g., Celecoxib for COX-2) to assess predictive accuracy .

Q. What structure-activity relationships (SAR) explain the antimicrobial or anti-inflammatory efficacy of this compound?

  • Key Substituent Effects :

  • Benzothiazole Core : Essential for π-π stacking with aromatic residues in enzyme active sites. Electron-withdrawing groups (e.g., nitro at position 6) reduce antifungal activity due to decreased electron density, while halogens (Cl, F) enhance antimicrobial potency by improving lipophilicity .
  • Sulfamoylbenzyl Group : The sulfonamide moiety increases solubility and hydrogen-bonding potential with polar enzyme pockets (e.g., COX-2’s hydrophilic subsite) .
  • Methylamino Linker : Modulates conformational flexibility, balancing entropic penalties and binding affinity .

Q. How can contradictory bioactivity data (e.g., in vitro vs. in silico results) be resolved for this compound?

  • Case Example : In antifungal assays, nitro-substituted derivatives showed lower activity than predicted by docking studies. This discrepancy may arise from solubility limitations or off-target interactions not modeled in silico .
  • Resolution Strategies :

  • Physicochemical Profiling : Measure logP (octanol-water partition coefficient) to assess membrane permeability.
  • Metabolic Stability Assays : Test susceptibility to cytochrome P450 degradation using liver microsomes.
  • Proteomics : Identify unintended protein targets via pull-down assays or affinity chromatography .

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